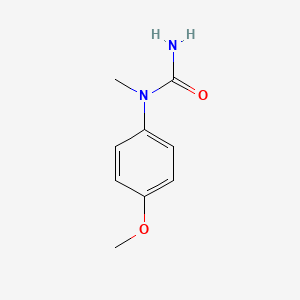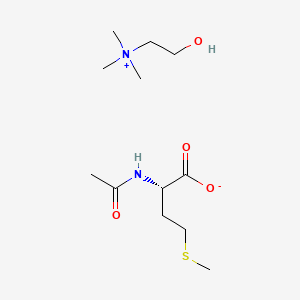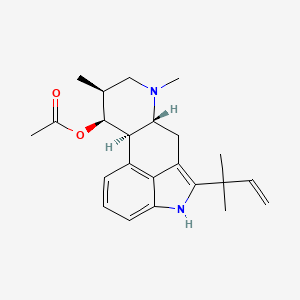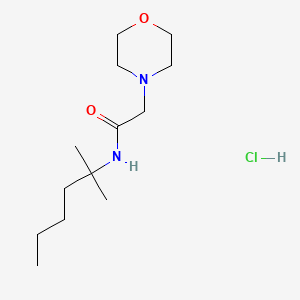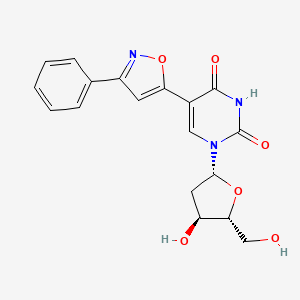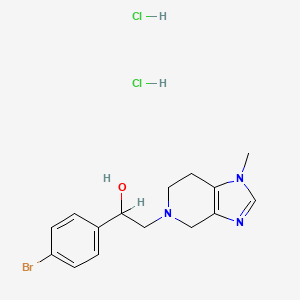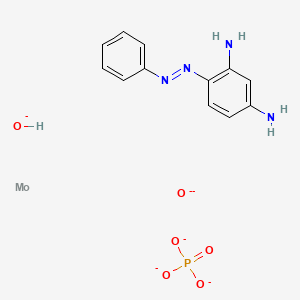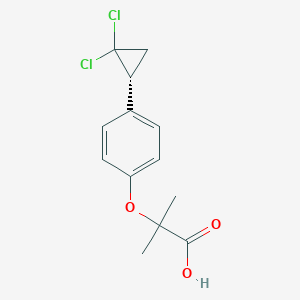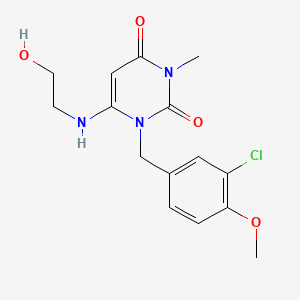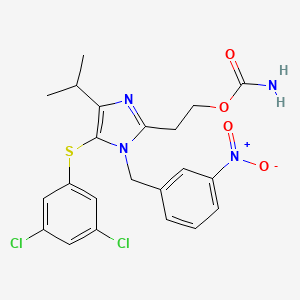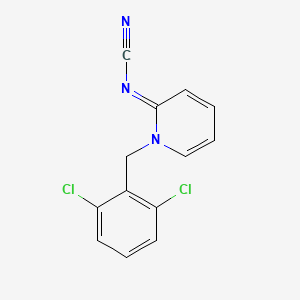
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanovinyl group, a methyl group, and an oxido-pyrazolyl group attached to a benzenesulphonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate typically involves multiple steps. The initial step often includes the preparation of the dicyanovinyl intermediate, which is then reacted with a pyrazole derivative under controlled conditions. The final step involves the sulphonation of the resulting compound to introduce the benzenesulphonate group. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dicyanovinyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .
科学的研究の応用
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes .
作用機序
The mechanism of action of dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and disrupt cellular signaling pathways .
類似化合物との比較
Similar Compounds
2,2-Dicyanovinyl-substituted oligothiophenes: These compounds share the dicyanovinyl group and are used in organic solar cells.
1-(2,2-Dicyanovinyl)-2,5-dimethoxybenzene: This compound is a solvatochromic fluorophore with similar electronic properties.
p-Bis(2,2-dicyanovinyl)benzene analogues: These compounds are studied for their solid-state emission properties.
Uniqueness
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
84434-33-3 |
|---|---|
分子式 |
C14H8K2N4O4S |
分子量 |
406.50 g/mol |
IUPAC名 |
dipotassium;4-[4-(2,2-dicyanoethenyl)-3-methyl-5-oxidopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C14H10N4O4S.2K/c1-9-13(6-10(7-15)8-16)14(19)18(17-9)11-2-4-12(5-3-11)23(20,21)22;;/h2-6,19H,1H3,(H,20,21,22);;/q;2*+1/p-2 |
InChIキー |
BRSBMFADBGKQCO-UHFFFAOYSA-L |
正規SMILES |
CC1=NN(C(=C1C=C(C#N)C#N)[O-])C2=CC=C(C=C2)S(=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



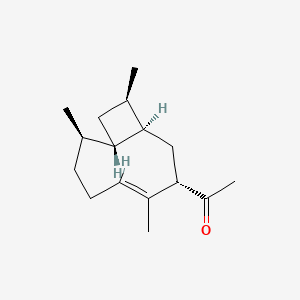
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
